
4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-methylphenyl group and a 2-hydroxyphenyl group connected through a prop-2-enoate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate typically involves the esterification of 4-methylphenol with 3-(2-hydroxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic resins or metal oxides can be used to facilitate the esterification reaction. The product is then isolated and purified using techniques like distillation or crystallization.
化学反応の分析
Types of Reactions
4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)prop-2-enoate
- Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
Comparison
4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate is unique due to the presence of both a 4-methylphenyl group and a 2-hydroxyphenyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the 4-methyl group can influence the compound’s reactivity and stability, while the 2-hydroxy group can enhance its biological activity.
特性
CAS番号 |
63177-56-0 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
(4-methylphenyl) 3-(2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O3/c1-12-6-9-14(10-7-12)19-16(18)11-8-13-4-2-3-5-15(13)17/h2-11,17H,1H3 |
InChIキー |
AYJQAIRVPJHIAC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


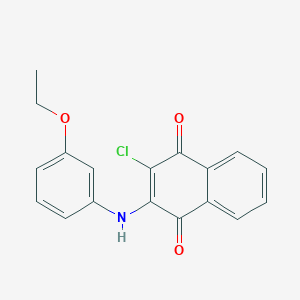


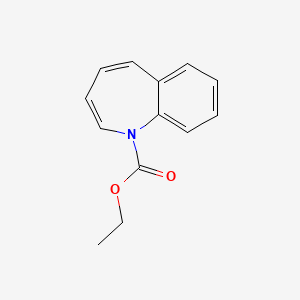
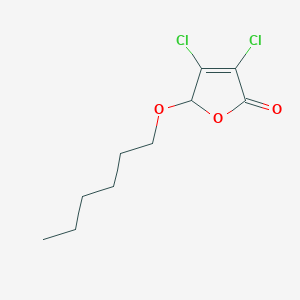
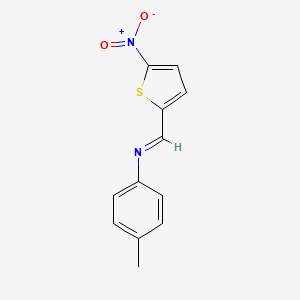


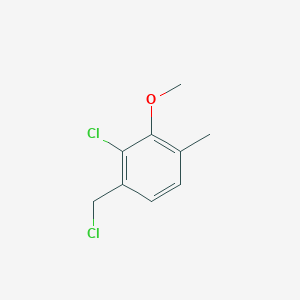
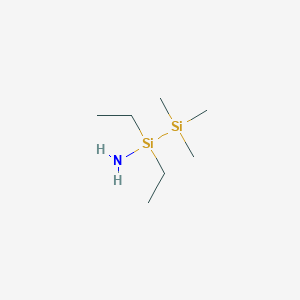
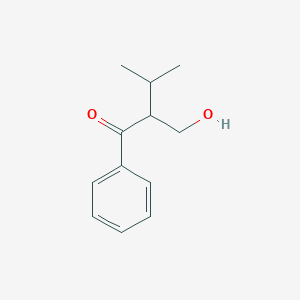

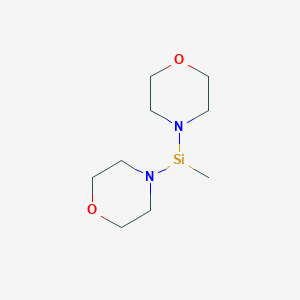
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
